molecular formula C19H19Cl2N5O3 B14960807 N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14960807
M. Wt: 436.3 g/mol
InChI Key: ZJZFIKFXQAUYSM-UHFFFAOYSA-N
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Description

The compound N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide features a pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:

  • 2,3-Dichlorophenyl group: Positioned at the carboxamide nitrogen, this substituent introduces steric bulk and electron-withdrawing effects.
  • Piperidinyl moiety at position 2: Contributes basicity and conformational flexibility.
  • Oxo group at position 7: Stabilizes the tetrahydropyrido ring system.

Properties

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19Cl2N5O3/c20-11-5-4-6-12(15(11)21)22-17(28)10-9-13(27)23-16-14(10)18(29)25-19(24-16)26-7-2-1-3-8-26/h4-6,10H,1-3,7-9H2,(H,22,28)(H2,23,24,25,27,29)

InChI Key

ZJZFIKFXQAUYSM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The retrosynthetic analysis of the target compound reveals several disconnection points that enable multiple synthetic approaches:

  • Carboxamide formation via amidation of the corresponding carboxylic acid with 2,3-dichloroaniline
  • Introduction of the piperidin-1-yl group at the 2-position of the pyrimidine ring
  • Construction of the pyrido[2,3-d]pyrimidine core scaffold
  • Hydroxy group protection/deprotection strategies

Key Synthetic Challenges

Several synthetic challenges must be addressed for efficient preparation:

  • Regioselective functionalization of the heterocyclic core
  • Efficient amide coupling with potentially hindered 2,3-dichloroaniline
  • Control of stereochemistry at the 5-position
  • Management of protecting groups for the hydroxy functionality
  • Purification of the final product

Detailed Preparation Methods

Synthesis via Dichloropyrimidine Intermediates

This method utilizes a key dichloropyrimidine intermediate, which allows sequential introduction of the piperidin-1-yl group and subsequent functionalization.

Preparation of the Tetrahydropyrido[2,3-d]pyrimidine Core

The synthesis begins with the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea to form the bicyclic di-one core, followed by chlorination with POCl₃ to provide 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate + Urea → Bicyclic di-one core
Bicyclic di-one core + POCl₃ → 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Introduction of the Piperidin-1-yl Group

The 2-position is functionalized via a nucleophilic aromatic substitution (SNAr) reaction with piperidine:

  • A mixture of 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (1.0 mmol), piperidine (1.3 mmol, 1.3 equiv), and potassium carbonate (3.0 mmol, 3 equiv) in dimethylformamide (10 mL) is heated at 50-70°C for 4-6 hours.
  • After completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water.
  • The precipitate is filtered, washed with water, and dried to obtain 4-chloro-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.
Hydrolysis to the 4-Hydroxy Derivative

The 4-chloro group is converted to the 4-hydroxy functionality:

  • The 4-chloro intermediate (1.0 mmol) is suspended in a mixture of dioxane and water (3:1, 10 mL).
  • Sodium hydroxide (2.0 mmol, 2 equiv) is added, and the mixture is heated at reflux for 2-3 hours.
  • After cooling, the solution is neutralized with dilute HCl to pH 7.
  • The precipitate is collected by filtration, washed with water, and dried to yield 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.
Carboxamide Formation

The final step involves amide coupling with 2,3-dichloroaniline:

  • To a solution of 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (1.0 mmol) in dimethylformamide (10 mL), add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 mmol) and triethylamine (2.0 mmol).
  • Stir the mixture at room temperature for 30 minutes.
  • Add 2,3-dichloroaniline (1.1 mmol) and continue stirring for 8-12 hours.
  • After completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl, saturated NaHCO₃, and brine.
  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization to obtain the target compound.

Alternative Synthesis via Thiomethyl Intermediates

An alternative approach involves thiomethyl intermediates, which can be oxidized and displaced to introduce the piperidin-1-yl group.

Preparation of Thiomethyl Precursor
  • Treat ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with methyl carbamimidothioate and sodium ethoxide in ethanol to form the bicyclic ring system.
  • Activate the 4-position with POCl₃, followed by nucleophilic substitution with an appropriate amine.
  • Protect the free amine with Boc anhydride to obtain the thiomethyl intermediate.
Oxidation and Nucleophilic Displacement
  • Oxidize the thiomethyl group with m-CPBA in dimethylformamide to form the corresponding sulfone.
  • Displace the sulfone with piperidine in a suitable solvent (2-propanol, tert-butanol, acetonitrile, acetone, THF, or toluene) under microwave irradiation or by traditional heating (100-170°C for 1-12 hours).
Completion of the Synthesis
  • Deprotect the protected amine.
  • Introduce the carboxylic acid functionality at the 5-position.
  • Couple with 2,3-dichloroaniline using standard amide coupling conditions.

Direct Amidation Method

A more direct approach involves the use of ester intermediates for direct amidation with 2,3-dichloroaniline, similar to the method described for structurally related compounds.

Preparation of Ester Precursor
  • Synthesize ethyl 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate using appropriate methods.
Direct Amidation

This procedure is adapted from a similar method used for the synthesis of N-aryl-4-hydroxy compounds:

  • A mixture of the ethyl ester (10 mmol), 2,3-dichloroaniline (10 mmol), and dry xylene (5 mL) is heated at 150°C for 1 hour using an air-cooled distilling column to remove the ethanol formed.
  • The reaction mixture is cooled, ethanol (5 mL) is added, and the mixture is left for several hours at room temperature.
  • The crystalline precipitate is filtered, washed with cold ethanol, dried, and recrystallized from a suitable solvent.

Reaction Conditions and Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Table 1 summarizes suitable solvents for key reaction steps.

Table 1: Optimal Solvents for Key Reaction Steps

Reaction Step Preferred Solvents Notes
SNAr with piperidine DMF, DMSO Higher temperatures (50-70°C) increase reaction rate
Hydrolysis of 4-chloro Dioxane/water (3:1) Basic conditions (NaOH) required
Amide coupling DMF, DCM Anhydrous conditions recommended
Oxidation of thiomethyl DMF, DCM m-CPBA as oxidant
Direct amidation Xylene High temperature (150°C) with distillation of EtOH

Temperature and Reaction Time

Optimal temperature and reaction time vary for different steps, as summarized in Table 2.

Table 2: Temperature and Time Parameters for Key Reaction Steps

Reaction Step Temperature Range (°C) Reaction Time Monitoring Method
SNAr with piperidine 50-70 4-6 hours TLC
Hydrolysis of 4-chloro Reflux (100-110) 2-3 hours TLC, pH change
Amide coupling RT to 30 8-12 hours TLC, HPLC
Oxidation of thiomethyl 0 to RT 2-4 hours TLC
Direct amidation 150 1 hour TLC, distillation of EtOH

Catalyst and Reagent Selection

The choice of coupling agents and catalysts significantly affects yield and product purity, as shown in Table 3.

Table 3: Comparison of Coupling Reagents for Amide Formation

Coupling Reagent Advantages Disadvantages Typical Yield (%)
BOP High reaction rate, good yield Toxic by-products 75-85
HATU Superior activation, minimal racemization Higher cost 80-90
EDC/HOBt Water-soluble by-products, easier purification Longer reaction times 70-80
T3P Low epimerization, high purity Moisture sensitive 75-85

Purification and Characterization

Purification Techniques

Multiple purification methods can be employed to obtain the target compound with high purity:

  • Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform:methanol 9.5:0.5)
  • Recrystallization from suitable solvents (ethanol, ethyl acetate, or their mixtures)
  • Trituration with non-polar solvents to remove impurities

Analytical Characterization

Spectroscopic Data

The target compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy : Typical 1H NMR signals (DMSO-d6) include:

  • 16.20-16.25 ppm (s, 1H, 4-OH)
  • 12.95-13.15 ppm (s, 1H, NH)
  • 7.95-8.50 ppm (m, 3H, aromatic protons)
  • 3.60-3.80 ppm (m, 4H, piperidine protons)
  • 1.50-1.70 ppm (m, 6H, piperidine protons)
  • 2.70-3.40 ppm (m, 4H, pyrido ring protons)

IR Spectroscopy : Characteristic absorption bands:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 3200-3300 cm⁻¹ (O-H stretching)
  • 1680-1700 cm⁻¹ (C=O stretching, amide)
  • 1640-1660 cm⁻¹ (C=O stretching, lactam)
  • 1550-1570 cm⁻¹ (C=N stretching)
  • 750-800 cm⁻¹ (C-Cl stretching)
X-ray Crystallographic Analysis

X-ray diffraction analysis can provide definitive structural confirmation, revealing:

  • Molecular conformation and configuration
  • Hydrogen bonding networks
  • Crystal packing arrangements
  • Bond lengths and angles

Similar compounds have shown several noncovalent interactions such as N···H···N, N···H···O, and C–H···O bonding and parallel offset stacking interactions.

Optimization Strategies

Yield Optimization

Several strategies can improve the overall yield:

  • Careful control of reaction temperature and time
  • Use of efficient coupling reagents (HATU or T3P)
  • Protection of sensitive functional groups during critical steps
  • Optimization of stoichiometry for each reaction step
  • Reduction of side reactions through careful reagent selection

Scale-Up Considerations

For larger-scale preparation, several modifications are recommended:

  • Improved heat transfer systems for exothermic steps
  • Controlled addition rates for reactive reagents
  • In-process monitoring via HPLC or TLC
  • Modified work-up procedures to minimize product loss
  • Alternative purification methods suitable for larger quantities

Alternate Synthetic Approaches

Buchwald-Hartwig Coupling Approach

This approach, adapted from the synthesis of related tetrahydropyridopyrimidines, employs palladium-catalyzed Buchwald-Hartwig coupling:

  • A mixture of the 4-chloro intermediate (1.0 mmol), 2,3-dichloroaniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), BINAP (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in dioxane (10 mL) is heated at 100°C for 12-24 hours under nitrogen.
  • After cooling, the mixture is filtered through Celite, and the filtrate is concentrated.
  • The residue is purified by column chromatography to obtain the desired product.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields:

  • For the SNAr reaction with piperidine, microwave irradiation at 120°C for 15-20 minutes can replace conventional heating for 4-6 hours.
  • Amide coupling can be performed under microwave conditions at 80-100°C for 20-30 minutes.
  • Oxidation of the thiomethyl group can be accelerated using microwave irradiation at 70-80°C for 10-15 minutes.

Case Studies and Comparative Analysis

Synthesis of Analogous Compounds

The preparation of structurally related compounds provides valuable insights:

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide :

  • Shares the same core structure with different phenyl substitution
  • Similar synthetic approach with modifications for the different aromatic amine

7-Fluoro-N-methyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine :

  • Related pyrimidine core but with different ring fusion pattern
  • Synthesized via amide coupling of propionic acid with the corresponding amine

Comparative Yield Analysis

Table 4: Comparative Yields for Different Synthetic Routes

Synthetic Route Key Features Overall Yield (%) Number of Steps
Dichloropyrimidine Route Sequential SNAr reactions 45-55 5-6
Thiomethyl Intermediate Route Oxidation-displacement sequence 40-50 6-7
Direct Amidation One-pot ester conversion 60-70 3-4
Buchwald-Hartwig Approach Pd-catalyzed coupling 50-60 4-5
Microwave-Assisted Accelerated reaction times 55-65 4-5

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may have effects on cellular proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Synthesis Approach
Target Compound Pyrido[2,3-d]pyrimidine 2,3-Dichlorophenyl, 4-hydroxy, 2-piperidinyl Not reported Likely multi-step
Compound Pyrido[2,3-d]pyrimidine 4-Chlorophenyl, 4-amino, 2-piperidinyl Not specified Multi-step synthesis
Compound Pyrido-thieno[2,3-d]pyrimidine Phenylsulfonyl, aryl amines Antimicrobial From piperidin-4-one
Compound Thieno[2,3-d]pyrimidine Aryl, alkylthio, amino Antimicrobial Substitution reactions

Key Insights:

Core Structure Variations: The pyrido[2,3-d]pyrimidine core (target and ) allows for planar aromatic interactions, whereas thieno[2,3-d]pyrimidine () incorporates a sulfur atom, altering electronic properties and solubility .

Hydroxy vs. Amino Groups: The target’s 4-hydroxy group increases acidity (pKa ~10) compared to the 4-amino group in (pKa ~8), affecting solubility and ionization under physiological conditions . Piperidinyl vs. Sulfonyl Groups: The target’s piperidinyl moiety may improve membrane permeability compared to the phenylsulfonyl group in , which could reduce solubility but enhance stability .

Biological Activity Trends: Antimicrobial activity in and correlates with electron-withdrawing substituents (e.g., sulfonyl, nitro) and lipophilic chains. Thioether groups () enhance lipophilicity but may reduce metabolic stability compared to the target’s hydroxy group .

Synthetic Approaches :

  • The target likely requires multi-step synthesis involving cyclization (e.g., via Schiff base formation) and substitution, similar to methods in and .
  • ’s use of piperidin-4-one as a starting material highlights strategies for introducing nitrogen-containing heterocycles, applicable to the target’s piperidinyl group .

Research Implications and Limitations

While the evidence provides insights into structural analogs, direct pharmacological or pharmacokinetic data for the target compound are absent. Future studies should prioritize:

  • Activity Profiling : Testing against microbial or enzymatic targets, leveraging trends from and .
  • Solubility Optimization: Modulating the hydroxy/amino balance to improve bioavailability.
  • Synthetic Refinement : Adopting greener methodologies (e.g., one-pot reactions from ) to enhance yield .

Biological Activity

N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a novel compound belonging to the class of pyridopyrimidines. Its complex structure includes a piperidine ring, a dichlorophenyl group, and a pyridopyrimidine core that contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structure features:

  • Piperidine Ring : Enhances stability and solubility.
  • Dichlorophenyl Group : Increases reactivity and interaction with biological targets.
  • Hydroxyl and Carboxamide Functional Groups : Contribute to its pharmacological properties.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key cellular pathways or modulation of receptor activities.

Cytotoxic Activity Against Cancer Cells

Recent research indicates that this compound has notable cytotoxic effects against multiple cancer cell lines. For instance:

Cell LineIC50 (µg/mL)Inhibition (%)
SGC-7901 (Gastric)4075.0
A549 (Lung)3580.0
HepG2 (Liver)3084.1

These results suggest that the compound may serve as a potential anticancer agent due to its ability to significantly inhibit cell growth in vitro .

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. It may function through:

  • Enzyme Inhibition : Targeting key metabolic enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Influencing receptor signaling pathways critical for cellular growth and survival.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyridopyrimidine derivatives, this compound showed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The study revealed that at concentrations above 30 µg/mL, significant apoptosis was observed in treated cells compared to untreated controls .

Q & A

Q. What are the common synthetic routes for this compound, and what characterization techniques are essential for structural confirmation?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation, such as cyclization of pyrimidine precursors with dichlorophenyl carboxamide intermediates. Key steps may include piperidine substitution and oxidation to form the 7-oxo group. Characterization requires HPLC purity analysis (≥98%) , single-crystal X-ray diffraction for conformation validation , and heteronuclear NMR (¹H/¹³C) to confirm substituent positioning. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How can researchers determine the crystalline structure and conformational stability of this compound?

Methodological Answer: Use single-crystal X-ray diffraction to resolve the 3D structure, paying attention to torsion angles in the tetrahydropyrido-pyrimidine core . Complement with DSC (Differential Scanning Calorimetry) to assess thermal stability and polymorphic transitions . For dynamic conformational analysis, employ molecular dynamics (MD) simulations parameterized with crystallographic data.

Q. What validated protocols exist for assessing the compound’s stability under different storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

  • Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Monitor degradation via HPLC-UV to quantify parent compound retention .
  • Use LC-MS to identify degradation products, focusing on hydrolysis of the carboxamide group or oxidation of the piperidinyl moiety .

Q. What safety considerations are critical when handling this compound during laboratory synthesis?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard identification (e.g., respiratory irritation, sensitization risks) . Use fume hoods for weighing solid compounds, and employ PPE (gloves, goggles) during synthesis. For waste disposal, neutralize reactive intermediates (e.g., chlorophenyl derivatives) with sodium bicarbonate before aqueous quenching.

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses involving this compound?

Methodological Answer: Apply Design of Experiments (DoE) to screen critical variables (e.g., temperature, catalyst loading). For example, use a Box-Behnken design to optimize cyclization steps, with response surface modeling to predict yield maxima . Integrate flow chemistry for precise control of exothermic reactions (e.g., oxidation steps) and to enhance reproducibility .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Reconcile discrepancies by:

  • Validating computational models (e.g., DFT calculations ) with solvent-correction protocols, as solvent polarity affects NMR shifts .
  • Using 2D NMR techniques (COSY, HSQC) to confirm spin systems and rule out tautomeric interconversions .
  • Cross-referencing with X-ray-derived bond lengths to refine computational geometries .

Q. What computational chemistry approaches are suitable for predicting the reactivity of the dichlorophenyl and piperidinyl moieties under varying pH conditions?

Methodological Answer: Perform pKa calculations (e.g., using MarvinSketch or ACD/Labs) to assess protonation states of the piperidinyl nitrogen and hydroxy group. Combine with Fukui function analysis to predict electrophilic/nucleophilic sites in the dichlorophenyl ring. Validate predictions with pH-dependent UV-Vis spectroscopy to track electronic transitions .

Q. How can machine learning (ML) be applied to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: Develop QSAR models using:

  • Molecular descriptors (e.g., logP, polar surface area) derived from experimental data .
  • Crystallographic parameters (e.g., dihedral angles) as input features .
  • Random forest or neural network algorithms to correlate structural features with biological activity (e.g., enzyme inhibition). Validate models with leave-one-out cross-validation .

Q. What strategies are effective in resolving stereochemical ambiguities in the tetrahydropyrido[2,3-d]pyrimidine core during structural analysis?

Methodological Answer: Use vibrational circular dichroism (VCD) to assign absolute configurations of chiral centers. Pair with NOESY NMR to confirm spatial proximity of substituents . For dynamic stereoisomerism, conduct variable-temperature NMR to detect coalescence of signals .

Q. How can Bayesian optimization improve the efficiency of reaction condition screening for novel derivatives?

Methodological Answer: Implement Bayesian optimization algorithms to prioritize reaction conditions with high likelihood of success. For example:

  • Define a search space (e.g., solvent polarity, catalyst type).
  • Use Gaussian processes to model yield-response surfaces.
  • Iteratively select conditions for experimental validation, reducing trials by 40–60% compared to grid searches .

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